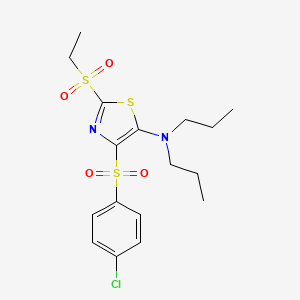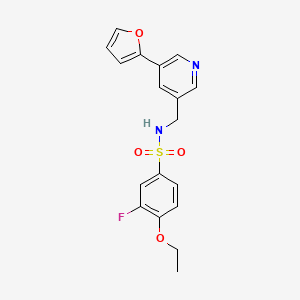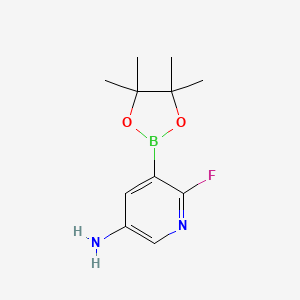
5-Amino-2-fluoropyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-fluoropyridine-3-boronic acid pinacol ester is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often commercially available .
Chemical Reactions Analysis
Pinacol boronic esters can be used in Suzuki–Miyaura (SM) couplings . They can also undergo a variety of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling
Suzuki-Miyaura cross-coupling: is a pivotal reaction in organic chemistry, allowing for the formation of carbon-carbon bonds. The boronic ester serves as a key reagent in this process, providing a stable and reactive partner for the palladium-catalyzed coupling . This reaction is widely used for synthesizing pharmaceuticals, agrochemicals, and organic materials.
Protodeboronation
The protodeboronation of pinacol boronic esters is a significant transformation in synthetic chemistry. It involves the removal of the boron moiety from the molecule, which can be challenging due to the stability of these compounds. The compound under discussion can undergo protodeboronation using a radical approach, which is useful in the synthesis of complex molecules like natural products and pharmaceuticals .
Homologation Reactions
Homologation reactions: extend the carbon chain of a molecule. The boronic ester can participate in homologation processes, where the boron moiety remains in the product. This application is crucial for building larger, more complex organic structures from smaller ones, which is a common requirement in drug development and material science .
Conjunctive Cross Couplings
In conjunctive cross couplings , two different molecular fragments are joined together, with the boronic ester acting as one of the partners. This application is particularly valuable when creating new chemical entities with potential biological activity or for constructing polymers with specific properties .
Radical-Polar Crossover Reactions
The boronic ester can be involved in radical-polar crossover reactions , which are a class of transformations that combine radical and polar mechanisms. These reactions are useful for introducing functional groups into molecules in a controlled manner, which is beneficial for the synthesis of complex organic compounds .
Functional Group Transformations
The boron moiety of the boronic ester can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations , and various C-C bond-forming reactions such as alkenylations, alkynylations, and arylations. This versatility makes it an indispensable tool in the synthesis of diverse organic molecules .
Wirkmechanismus
Target of Action
It is known that boronic esters are commonly used in suzuki–miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts in these reactions.
Mode of Action
The 5-Amino-2-fluoropyridine-3-boronic acid pinacol ester, as a boronic ester, is likely to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 5-Amino-2-fluoropyridine-3-boronic acid pinacol ester may participate, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway would depend on the specific context of the reaction and the other compounds involved.
Pharmacokinetics
It is known that the properties of boronic esters can be tailored for application under specific conditions , which suggests that the compound may have been designed with certain pharmacokinetic properties in mind.
Result of Action
The molecular and cellular effects of 5-Amino-2-fluoropyridine-3-boronic acid pinacol ester’s action would depend on the specific context of its use. As a participant in Suzuki–Miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 5-Amino-2-fluoropyridine-3-boronic acid pinacol ester can be influenced by various environmental factors. For example, the pH strongly influences the rate of hydrolysis of some phenylboronic pinacol esters . Additionally, the compound should be handled under inert gas and protected from moisture .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)8-5-7(14)6-15-9(8)13/h5-6H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKSDGSXOKAVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-fluoropyridine-3-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one](/img/structure/B2566961.png)
![1-[(4-Bromophenyl)sulfonyl]-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2566963.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2566964.png)
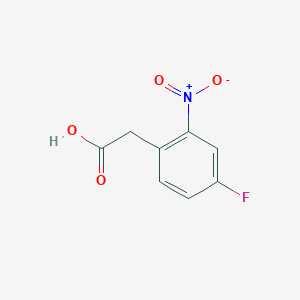
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2566967.png)
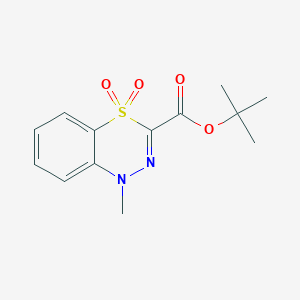
![5-[Cyano(ethyl)amino]-2-fluorobenzonitrile](/img/structure/B2566973.png)
![N-[(1-hydroxycyclopentyl)methyl]cyclobutanecarboxamide](/img/structure/B2566975.png)
![N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide](/img/structure/B2566976.png)
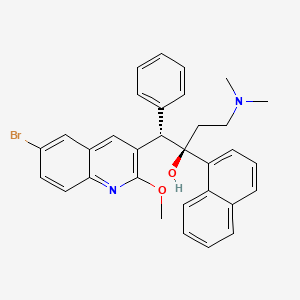
![4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2566978.png)
![N-(2,4-dimethylphenyl)-2-[6-(isopropylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2566980.png)
